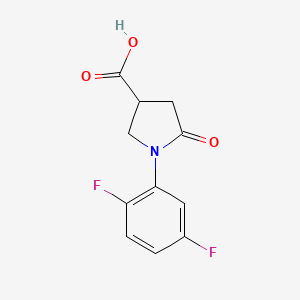

1-(2,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC18072402

Molecular Formula: C11H9F2NO3

Molecular Weight: 241.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F2NO3 |

|---|---|

| Molecular Weight | 241.19 g/mol |

| IUPAC Name | 1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H9F2NO3/c12-7-1-2-8(13)9(4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |

| Standard InChI Key | ZHZMVBGSAVVDRX-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN(C1=O)C2=C(C=CC(=C2)F)F)C(=O)O |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 1-position with a 2,5-difluorophenyl group and at the 3-position with a carboxylic acid moiety. The pyrrolidinone scaffold (a five-membered lactam ring) introduces conformational rigidity, while the difluorophenyl group enhances lipophilicity and metabolic stability . Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 241.19 g/mol | |

| SMILES | C1C(CN(C1=O)C2=C(C=CC(=C2)F)F)C(=O)O | |

| Predicted CCS (Ų) | 154.8 ([M+H]+) |

The presence of fluorine atoms at the 2- and 5-positions on the phenyl ring influences electronic effects, potentially enhancing binding affinity to biological targets through halogen bonding .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves a Claisen-Schmidt condensation between difluorinated acetophenones and benzaldehydes, followed by cyclization and oxidation steps. Reaction conditions require precise temperature control (60–80°C) and polar aprotic solvents such as dimethylformamide (DMF) to optimize yields .

Example Protocol

-

Condensation: 2,5-Difluoroacetophenone reacts with glyoxylic acid in DMF at 70°C for 12 hours.

-

Cyclization: The intermediate undergoes intramolecular lactamization using acetic anhydride.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product.

Analytical Data

-

NMR: NMR (400 MHz, DMSO-) exhibits characteristic signals for the pyrrolidinone ring (δ 2.5–3.5 ppm) and aromatic protons (δ 7.1–7.4 ppm) .

Biological Activities

Antimicrobial Properties

Derivatives of 1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Mechanistic studies suggest that the carboxylic acid group chelates metal ions essential for microbial enzymes, while the difluorophenyl moiety disrupts cell membrane integrity .

Anticancer Activity

In vitro assays against the A549 human lung adenocarcinoma cell line revealed dose-dependent cytotoxicity, with an IC of 12.5 µM . Comparative studies on structural analogs indicate that fluorine substitution patterns critically influence potency:

| Compound | IC (A549) |

|---|---|

| 2,5-Difluorophenyl derivative | 12.5 µM |

| 3,5-Difluorophenyl analog | 18.7 µM |

Apoptosis induction and cell cycle arrest at the G2/M phase have been proposed as mechanisms of action .

Structure-Activity Relationships (SAR)

-

Fluorine Positioning: 2,5-Difluoro substitution confers superior antimicrobial and anticancer activity compared to 2,4- or 3,5-difluoro analogs, likely due to improved target binding and pharmacokinetic properties .

-

Carboxylic Acid Group: Esterification or amidation reduces activity, underscoring the importance of the free acid for target engagement .

Challenges and Future Directions

Despite promising preclinical data, the compound’s development faces hurdles:

-

Synthetic Complexity: Low yields (30–45%) in cyclization steps necessitate optimized catalysts.

-

Pharmacokinetics: Preliminary data indicate rapid renal clearance (t = 1.2 hours), prompting interest in prodrug formulations .

Future research should prioritize in vivo efficacy studies and scaffold diversification to address resistance mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume